(R)-1-(3,4-Difluorophenyl)ethanamine
CAS No.: 321318-15-4
Cat. No.: VC2444532
Molecular Formula: C8H9F2N
Molecular Weight: 157.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 321318-15-4 |
---|---|
Molecular Formula | C8H9F2N |
Molecular Weight | 157.16 g/mol |
IUPAC Name | (1R)-1-(3,4-difluorophenyl)ethanamine |
Standard InChI | InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 |
Standard InChI Key | AESHLRAPTJZOJL-RXMQYKEDSA-N |
Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)F)F)N |
SMILES | CC(C1=CC(=C(C=C1)F)F)N |
Canonical SMILES | CC(C1=CC(=C(C=C1)F)F)N |
Introduction
Chemical Structure and Properties
(R)-1-(3,4-Difluorophenyl)ethanamine is a fluorinated chiral amine with well-defined chemical and physical properties. The compound features a phenyl ring with fluorine atoms at the 3 and 4 positions, along with an ethylamine group with R-stereochemistry at the chiral center.
Basic Identification and Physical Properties
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 321318-15-4 |
Molecular Formula | C₈H₉F₂N |
Molecular Weight | 157.16 g/mol |
IUPAC Name | (1R)-1-(3,4-difluorophenyl)ethanamine |
Appearance | Not specified in literature |
Boiling Point | 186.1 °C at 760 mmHg |
Density | 1.163 g/cm³ |
Flash Point | 81.4 °C |
The compound exists in various forms including the free amine and as hydrochloride salt, which is commonly used in research applications .
Structural Characteristics
The structure is defined by several key identifiers:
Identifier | Code |
---|---|
InChI | InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key | AESHLRAPTJZOJL-RXMQYKEDSA-N |
SMILES | CC(C1=CC(=C(C=C1)F)F)N |
The R-stereochemistry at the chiral center is a critical feature that distinguishes this compound from its S-enantiomer and influences its biological activity .
Synthesis Methods
The production of (R)-1-(3,4-Difluorophenyl)ethanamine involves sophisticated synthetic approaches that ensure high enantiomeric purity.
Biocatalytic Approaches
One common method for synthesizing this compound employs biocatalysts:
Synthesis Method | Catalysts | Advantages |
---|---|---|
Enantioselective Reduction | Engineered ketoreductases (KREDs) | High enantioselectivity |
Whole Cell Biocatalysis | Microbial cells containing KREDs | Cost-effective, environmentally friendly |
Isolated Enzyme Systems | Purified ketoreductases | Precise control of reaction conditions |
These biocatalytic approaches facilitate the highly enantiospecific reduction of prochiral ketones to produce homochiral alcohols, which are then converted to the desired amine compound.
Industrial Synthesis Methods
For industrial-scale production, alternative methods may be employed:
These methods are designed to maximize yield and enantioselectivity while minimizing the use of expensive catalysts and reagents, which is crucial for cost-effective production.
Biological Activity and Mechanisms
The biological activities of (R)-1-(3,4-Difluorophenyl)ethanamine are primarily centered around its interactions with neurotransmitter systems.
Receptor Interactions
Research indicates that this compound interacts with several neurotransmitter receptors:
Receptor Type | Interaction | Potential Effect |
---|---|---|
Serotonin Receptors | Potential ligand binding | Modulation of serotonergic pathways |
Dopamine Receptors | Possible affinity | Alteration of dopaminergic signaling |
The fluorine atoms in the compound's structure enhance its binding affinity to these receptors, potentially leading to significant pharmacological effects.
Structure-Activity Relationship
The specific positioning of the fluorine atoms at the 3,4-positions of the phenyl ring is critical for its biological activity. This arrangement:
-
Increases metabolic stability
-
Enhances binding affinity to target receptors
-
Modifies the electronic properties of the molecule
-
Affects lipophilicity and membrane permeability
These structural features contribute to the compound's potential efficacy in modulating neurological pathways.
Applications in Research and Development
(R)-1-(3,4-Difluorophenyl)ethanamine serves important functions in various research contexts.
Medicinal Chemistry
The compound has several applications in medicinal chemistry:
Application Area | Potential Use | Relevance |
---|---|---|
Drug Development | Intermediate for pharmaceutical compounds | Building block for complex molecules |
Pharmacological Studies | Probe for receptor binding studies | Understanding neurotransmitter systems |
Structure-Activity Relationship Studies | Model compound | Development of new therapeutic agents |
Its unique structural properties make it valuable for investigating the effects of fluorination and chirality on biological activity .
Chemical Synthesis
As a synthetic intermediate, this compound serves as a building block for more complex structures:
Synthetic Role | Products | Importance |
---|---|---|
Chiral Building Block | Complex pharmaceutical compounds | Introducing chirality at specific positions |
Fluorinated Intermediate | Fluorine-containing bioactive molecules | Enhancing metabolic stability and binding affinity |
Research indicates its potential use in the synthesis of various bioactive compounds, including possible pharmaceutical candidates .
Hazard Statement | Code | Description |
---|---|---|
Harmful if swallowed | H302 | Potential oral toxicity |
Causes serious eye irritation | H319 | Eye contact risk |
Associated precautionary statements include P305+P351+P338, which relate to procedures following eye contact .
Aspect | Recommendation |
---|---|
Storage Temperature | Ambient or 2-8°C |
Light Sensitivity | Protect from light |
Packaging | Typically supplied in sealed containers |
Research Use | For research use only; not for human or veterinary use |
Following these guidelines is crucial for maintaining the compound's integrity and ensuring researcher safety .
Analytical Characterization
Various analytical techniques are employed to characterize and verify the identity, purity, and properties of (R)-1-(3,4-Difluorophenyl)ethanamine.
Spectroscopic Methods
Technique | Application | Information Obtained |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structure elucidation | Confirmation of atomic arrangement |
Mass Spectrometry | Molecular weight verification | Precise mass determination |
Infrared Spectroscopy | Functional group identification | Verification of amine and fluorine presence |
These methods provide comprehensive structural confirmation and are essential for quality control in research and production .
Chromatographic Analysis
For purity assessment and quality control:
Method | Purpose | Parameters Measured |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Purity determination | Enantiomeric purity, chemical purity |
Gas Chromatography (GC) | Volatile impurity detection | Trace contaminants analysis |
Quality control standards typically specify a minimum purity of 95% for research applications, with some suppliers offering higher-purity grades for specialized applications .
Related Compounds and Derivatives
Several compounds structurally related to (R)-1-(3,4-Difluorophenyl)ethanamine have been investigated for comparative purposes.
Structural Analogs
Compound | CAS Number | Structural Difference | Similarity Score |
---|---|---|---|
(S)-1-(3,4-Difluorophenyl)ethanamine | Not specified | Opposite stereochemistry | Not specified |
(R)-1-(2,4-Difluorophenyl)ethanamine | 791098-84-5 | Different fluorine positions | 0.98 |
(R)-1-(2-Fluorophenyl)ethanamine | 1168139-43-2 | Single fluorine at position 2 | 0.98 |
These analogs provide valuable information for structure-activity relationship studies and help researchers understand the importance of specific structural features .
Salt Forms
The compound is available in various salt forms:
Salt Form | CAS Number | Properties | Uses |
---|---|---|---|
Hydrochloride | 441074-81-3 | Enhanced stability, water solubility | Research applications |
Free Base | 321318-15-4 | Original form | Synthetic intermediate |
The hydrochloride salt is particularly important for research applications due to its improved handling characteristics and stability .
Current Research and Future Directions
Research into (R)-1-(3,4-Difluorophenyl)ethanamine continues to evolve, with several promising directions emerging.
Current Research Focus
Recent studies have investigated:
-
Potential as a pharmacological probe for neurotransmitter systems
-
Role as a synthetic intermediate in pharmaceutical development
-
Structure-activity relationships of fluorinated chiral amines
-
Optimization of synthetic routes for improved efficiency and sustainability
These research directions highlight the compound's continuing relevance in medicinal chemistry and pharmacology .
Research Area | Potential Application | Significance |
---|---|---|
Neurological Disorders | Development of targeted therapeutics | Modulation of specific neurotransmitter pathways |
Metabolic Stability | Creation of more stable drug candidates | Extending half-life of therapeutic compounds |
Green Chemistry | Sustainable synthesis methods | Environmentally friendly production processes |
The unique structural properties of this compound suggest significant untapped potential for various applications in pharmaceutical research and development .
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